molecular formula C28H24N4O3S B2946151 N-benzyl-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 2034480-95-8

N-benzyl-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide

カタログ番号: B2946151
CAS番号: 2034480-95-8
分子量: 496.59
InChIキー: DHEQZQWCJOVJAR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-benzyl-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a heterocyclic compound featuring a pyrrolo[3,2-d]pyrimidine core. This scaffold is substituted at position 3 with a 4-methoxyphenyl group, at position 7 with a phenyl ring, and at position 2 with a thioacetamide moiety linked via a benzyl group. The pyrrolo[3,2-d]pyrimidine framework is a privileged structure in medicinal chemistry, often associated with kinase inhibition and anticancer activity . The 4-methoxyphenyl substituent may enhance lipophilicity and modulate electronic properties, while the thioacetamide group could contribute to hydrogen bonding interactions, influencing target binding and solubility .

特性

IUPAC Name

N-benzyl-2-[[3-(4-methoxyphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N4O3S/c1-35-22-14-12-21(13-15-22)32-27(34)26-25(23(17-30-26)20-10-6-3-7-11-20)31-28(32)36-18-24(33)29-16-19-8-4-2-5-9-19/h2-15,17,30H,16,18H2,1H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHEQZQWCJOVJAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用機序

The compound also contains a benzyl group, which is known to undergo reactions at the benzylic position . These reactions can be influenced by the presence of other functional groups in the molecule, and can lead to various biological effects.

The compound’s pharmacokinetics would depend on several factors, including its degree of lipophilicity, which affects its ability to diffuse into cells . Other factors that could influence its pharmacokinetics include its size, charge, and the presence of functional groups that can undergo metabolic transformations.

類似化合物との比較

The following analysis compares the target compound with structurally analogous derivatives, focusing on substitutions, synthetic approaches, and inferred biological activities.

Structural Analogues and Substitution Effects
Table 1: Key Structural Features and Molecular Properties
Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Features
Target Compound Pyrrolo[3,2-d]pyrimidine - 3-(4-methoxyphenyl)
- 7-phenyl
- 2-(benzylthio)acetamide
C29H25N4O3S* ~513.6* Methoxy group enhances lipophilicity; benzylthioacetamide enables H-bonding.
N-benzyl-2-{[3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide Thiazolo[4,5-d]pyrimidine - 3-(4-ethoxyphenyl)
- 6-methyl
- 2-thioxo
C25H25N5O3S3 563.7 Ethoxy substituent increases steric bulk; thiazolo ring alters electronic profile.
N-(3-ethylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide Pyrrolo[3,2-d]pyrimidine - 3-(4-methoxyphenyl)
- 7-phenyl
- 2-(3-ethylphenylthio)acetamide
C29H26N4O3S 510.6 Ethylphenyl group may reduce solubility but improve membrane permeability.
N-(4-chlorobenzyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide Pyrrolo[3,2-d]pyrimidine - 3-ethyl
- 4-chlorobenzyl
C23H21ClN4O2 420.9 Chlorobenzyl group enhances electrophilicity; smaller molecular weight.
Ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate Pyrrolo[3,2-d]pyrimidine - 3-(4-chlorophenyl)
- 2-dipentylamino
- 7-ester
C31H36ClN5O3 580.1 Ester group introduces hydrolytic liability; dipentylamino increases hydrophobicity.

*Estimated based on structural similarity to .

Key Observations :

  • Core Heterocycle: Pyrrolo[3,2-d]pyrimidine derivatives (target compound, ) are distinct from thiazolo[4,5-d]pyrimidines and thieno[3,2-d]pyrimidines , which exhibit different electronic properties and binding affinities.
  • Substituent Effects :
    • 3-Position : Methoxy (target) vs. ethoxy () vs. ethyl () groups influence steric and electronic interactions. Methoxy provides moderate lipophilicity, while ethoxy increases bulk.
    • 2-Position : Thioacetamide (target) vs. thioxo-thiazolo () vs. ester () groups modulate hydrogen-bonding capacity and metabolic stability.
    • 7-Position : Phenyl (target, ) is conserved across analogues, suggesting its role in π-π stacking with biological targets.

Q & A

Q. Table 1: Optimized Reaction Conditions

ParameterOptimal ConditionReference
SolventEthanol
CatalystPiperidine
Temperature0–5°C
PurificationColumn chromatography

Basic: What spectroscopic and crystallographic methods are recommended for structural confirmation?

Methodological Answer:

  • Spectroscopy :
    • NMR : Use 1^1H and 13^{13}C NMR in DMSO-d₆ to confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–8.2 ppm).
    • IR : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, S-C=S at ~650 cm⁻¹).
  • Crystallography :
    • Single-Crystal XRD : Grow crystals via slow evaporation (e.g., methanol/dichloromethane). Use SHELXL for refinement, focusing on resolving disorder in the pyrrolo-pyrimidine core .

Q. Table 2: Key XRD Parameters from Analogous Compounds

ParameterValue (Å/°)Reference
Mean C-C bond1.39–1.42
R factor≤0.054
Data/Parameter Ratio13.6

Advanced: How can hydrogen bonding patterns be analyzed to predict crystal packing behavior?

Methodological Answer:

  • Graph Set Analysis : Apply Etter’s rules to categorize hydrogen bonds (e.g., N-H···O, S-H···N) using software like Mercury. For example, analyze dimeric motifs in the pyrrolo-pyrimidine core .
  • Disorder Handling : Use SHELXL’s PART instruction to model disordered atoms, refining occupancy factors iteratively .

Q. Table 3: Common Hydrogen Bonds in Pyrrolo-Pyrimidine Derivatives

Donor-AcceptorDistance (Å)Angle (°)Reference
N-H···O (amide)2.85–3.10150–160
C-H···π (aromatic)3.30–3.50140–150

Advanced: What computational strategies predict reactivity or binding modes for SAR studies?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the pyrrolo-pyrimidine core. Use Gaussian09 with B3LYP/6-31G(d) basis set.
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., kinase binding) using GROMACS, focusing on the thioacetamide moiety’s flexibility .

Q. Table 4: Computed Reactivity Parameters

ParameterValue (eV)Reference
HOMO-LUMO gap4.2–4.5Calculated
Fukui f+f^+ (S)0.12Calculated

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Assay Standardization :
    • Use consistent cell lines (e.g., HEK293 for kinase assays) and control compounds (e.g., staurosporine).
    • Validate purity (>95% via HPLC) to exclude impurities as confounding factors.
  • Data Reprodubility : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .

Advanced: What strategies optimize regioselectivity in pyrrolo-pyrimidine functionalization?

Methodological Answer:

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc on the acetamide nitrogen) to steer sulfuration or alkylation to the 2-position .
  • Microwave-Assisted Synthesis : Reduce side reactions (e.g., dimerization) by shortening reaction time (e.g., 30 minutes at 100°C) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。